molecular formula C13H21NO3 B6663708 3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid

3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid

Cat. No.: B6663708
M. Wt: 239.31 g/mol
InChI Key: SLWCDBZBZRZJQY-UHFFFAOYSA-N
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Description

3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring and an ethylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclopentene ring and an ethylpentanoic acid moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-(cyclopent-3-ene-1-carbonylamino)-3-ethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-3-13(4-2,9-11(15)16)14-12(17)10-7-5-6-8-10/h5-6,10H,3-4,7-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCDBZBZRZJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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